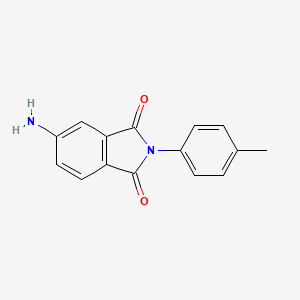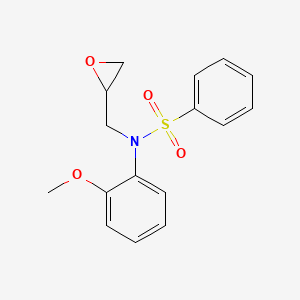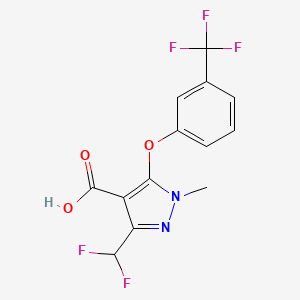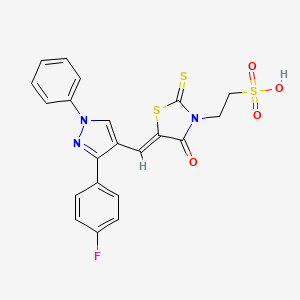![molecular formula C12H18ClN3O B2998140 4-amino-2-chloro-N-{2-[ethyl(methyl)amino]ethyl}benzamide CAS No. 1273845-43-4](/img/structure/B2998140.png)
4-amino-2-chloro-N-{2-[ethyl(methyl)amino]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-amino-2-chloro-N-{2-[ethyl(methyl)amino]ethyl}benzamide” is a type of benzamide . Benzamides are a class of compounds containing a benzene ring and an amide group. They are used in a wide range of applications, including pharmaceuticals, paper, and plastic industries .
Synthesis Analysis
The synthesis of similar benzamide compounds has been reported in the literature . For instance, the 4-amino-N-[2-(diethylamino)ethyl]benzamide (procainamide)-tetraphenylborate complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .Molecular Structure Analysis
The molecular structure of benzamides can be analyzed using various physicochemical methods such as infrared spectra, NMR, elemental analysis, and mass spectrometry . These methods can provide detailed information about the molecular structure and the formation of ion-associate or ion-pair complexes .Chemical Reactions Analysis
The chemical reactions involving benzamides can be complex and varied. For example, the formation of an ion-associate complex between bio-active molecules and/or organic molecules is crucial to comprehending the relationships between bioactive molecules and receptor interactions .Physical and Chemical Properties Analysis
The physical and chemical properties of benzamides can be determined using various analytical techniques. For example, the molecular weight of similar compounds has been reported .Scientific Research Applications
Weak Interactions in Benzamides : A study investigated the crystal structures of various chloro- and methyl-substituted benzamides, analyzing their aggregation behavior through weak interactions like halogen bonding and weak hydrogen bonding. This research highlights the significance of such interactions in crystal packing formation, which could be relevant for understanding the structural properties of similar compounds (Mocilac et al., 2018).
Antimicrobial Applications : Research on derivatives of benzamide and thiadiazole has shown moderate antimicrobial activity against various bacterial and fungal strains. Such studies suggest that benzamide derivatives can be synthesized and modified for potential use as antimicrobial agents, offering a path for developing new treatments (Sah et al., 2014).
Luminescent Properties : A study on pyridyl substituted benzamides demonstrated their luminescent properties and multi-stimuli-responsive behavior. These compounds form nano-aggregates with enhanced emission in specific solvent conditions and exhibit mechanochromic properties. This research suggests potential applications in sensing, imaging, and material science (Srivastava et al., 2017).
Antibacterial Study : A compound synthesized from ortho-toluylchloride and 2-amino-4-picoline demonstrated antibacterial activity towards gram-positive and gram-negative bacteria. This finding underscores the potential for benzamide derivatives to serve as bases for antibacterial agents, which could be crucial in the fight against antibiotic-resistant bacteria (Adam et al., 2016).
Mechanism of Action
Target of Action
Amines, which are a key component of this compound, are known to interact with various biological targets, including receptors and enzymes . The specific targets would depend on the exact structure and properties of the compound.
Mode of Action
Amines can interact with their targets through various mechanisms, such as binding to receptors or acting as substrates for enzymes . The exact mode of action would depend on the specific targets and the chemical structure of the compound.
Biochemical Pathways
Amines are involved in a wide range of biochemical processes, including neurotransmission, enzymatic reactions, and signal transduction . The exact pathways affected would depend on the specific targets and the mode of action of the compound.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-amino-2-chloro-N-[2-[ethyl(methyl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-3-16(2)7-6-15-12(17)10-5-4-9(14)8-11(10)13/h4-5,8H,3,6-7,14H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOOYAMDKDNWKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CCNC(=O)C1=C(C=C(C=C1)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

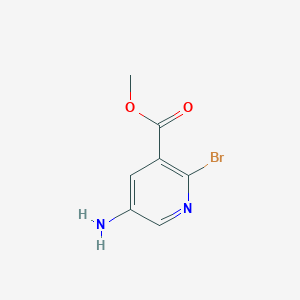
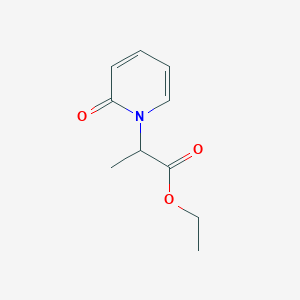

![N-[2-Methyl-1-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]oxirane-2-carboxamide](/img/structure/B2998067.png)
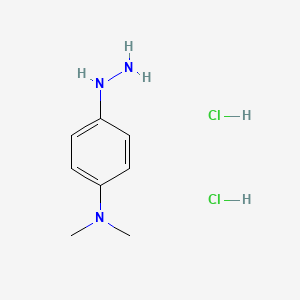
![N-(1H-Indol-4-ylmethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amine](/img/structure/B2998070.png)
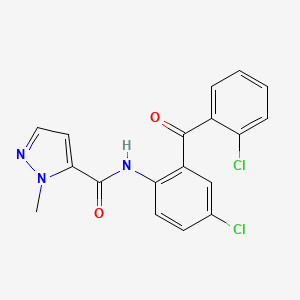
![2-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2998073.png)
